![molecular formula C24H21N5 B2482434 1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-79-4](/img/structure/B2482434.png)
1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21N5 and its molecular weight is 379.467. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial activity . They have shown good antimicrobial potential against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .
Antiviral Activity
Benzimidazole derivatives also exhibit antiviral activities . However, specific antiviral applications for the compounds are not detailed in the search results.
Anticancer Activity
These compounds have been found to have anticancer activities . The specific anticancer mechanisms and targets of these compounds are subjects of ongoing research.
Antihypertensive Activity
Benzimidazole derivatives have been found to exhibit antihypertensive activities . The specific mechanisms through which these compounds exert their antihypertensive effects are still under investigation.
Use in Material Science
Benzimidazoles have been used in material science such as in chemosensing, crystal engineering, fluorescence applications, and corrosion science .
Use as Intermediates in Organic Reactions
They have been employed as important intermediates in organic reactions . The specific reactions in which these compounds are used as intermediates would depend on the specific structure and functional groups present in the compounds.
Use as Ligands for Asymmetric Catalysis
Benzimidazoles have been used as ligands for asymmetric catalysis . The specific catalytic reactions in which these compounds are used as ligands would depend on the specific structure and functional groups present in the compounds.
Use in Dyes and Polymer Synthesis
Benzimidazoles are very important intermediates in dyes and polymer synthesis . The specific dyes and polymers that can be synthesized using these compounds would depend on the specific structure and functional groups present in the compounds.
properties
IUPAC Name |
1-(benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5/c1-3-4-9-17-16(2)18(14-25)23-27-20-11-6-8-13-22(20)29(23)24(17)28-15-26-19-10-5-7-12-21(19)28/h5-8,10-13,15H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUPVJBUJVBPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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